Product packaging for SHR3 protein(Cat. No.:CAS No. 148501-34-2)

SHR3 protein

Cat. No.: B1176980
CAS No.: 148501-34-2
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Description

Historical Discovery and Initial Characterization

The SHR3 protein (Silent Information Regulator 3-related chaperone) was first identified in Saccharomyces cerevisiae through genetic screens investigating amino acid uptake deficiencies. Initial studies in the early 1990s revealed that mutations in the SHR3 gene led to the specific accumulation of amino acid permeases (AAPs) in the endoplasmic reticulum (ER), despite proper membrane integration. This discovery positioned SHR3 as a critical factor in AAP trafficking.

Key structural features of SHR3 were elucidated through biochemical analyses:

  • Membrane topology : SHR3 is an integral ER membrane protein with four transmembrane α-helices and a hydrophilic C-terminal domain oriented toward the cytoplasm.
  • Functional domains :
    • N-terminal membrane domain : Essential for chaperone activity, prevents AAP aggregation.
    • C-terminal domain : Mediates interactions with COPII vesicle components (e.g., Sec24) to facilitate ER exit.

Early phenotypic studies demonstrated that shr3Δ mutants exhibit:

  • Loss of amino acid uptake capacity.
  • Constitutive activation of starvation responses (e.g., GCN4 overexpression).
  • Filamentous growth under nutrient-limiting conditions.

Phylogenetic Conservation Among Fungal Species

SHR3 belongs to a conserved family of membrane-localized chaperones (MLCs) with orthologs across diverse fungal lineages:

Species Ortholog Functional Conservation Key Differences
Candida albicans Csh3 Fully complements SHR3 Luminal loop L3 variations
Schizosaccharomyces pombe Psh3 Partial complementation Reduced substrate specificity
Aspergillus nidulans ShrA Limited functional overlap Extended luminal loop L3

Sequence conservation :

  • Transmembrane segments : Threonine 19 (TM1) and serine 139 (TM4) are universally conserved.
  • Luminal loops : Loop L3 shows species-specific variations, correlating with functional divergence.

Notably, Saccharomyces sensu stricto species (e.g., S. paradoxus, S. mikatae) exhibit near-identical SHR3 sequences, while orthologs in lato fungi retain only ~30% identity. Functional studies of chimeric proteins revealed that the membrane domain of C. albicans Csh3 can fully rescue S. cerevisiae shr3Δ phenotypes, whereas S. pombe Psh3 supports only a subset of AAPs.

Classification as a Membrane-Localized Chaperone

SHR3 operates as a co-translational folding chaperone with two distinct mechanistic roles:

Folding Assistance

  • Prevents aggregation of AAP translation intermediates by shielding polar/charged residues in transmembrane segments (TMS).
  • Engages nascent AAP chains as the first 2–4 TMS exit the Sec61 translocon.
  • Maintains N-terminal TMS (TMS1–5) in a folding-competent state for subsequent C-terminal TMS assembly.

ER Exit Coordination

  • Transiently interacts with fully folded AAPs via its C-terminal domain.
  • Recruits COPII components (e.g., Sec24) to package AAPs into transport vesicles.
  • Dissociates from AAPs within 15 minutes of translation completion.

Distinctive features compared to general chaperones :

  • Substrate specificity : Exclusively assists AAPs (12-TMS APC transporters), not sugar transporters or other polytopic proteins.
  • Temporal regulation : Functions co-translationally, unlike post-translational chaperones like BiP.
  • Aggregation prevention : Reduces AAP aggregation by 80% in vivo, as shown by sedimentation assays.

Properties

CAS No.

148501-34-2

Molecular Formula

C15H21NO5

Synonyms

SHR3 protein

Origin of Product

United States

Scientific Research Applications

Key Functions and Mechanisms

1. Chaperone Activity:
SHR3 acts as a chaperone that prevents the aggregation of AAPs during their co-translational insertion into the ER membrane. It interacts with nascent polypeptides, maintaining them in a conformation conducive to proper folding and assembly . The protein specifically binds to the first five transmembrane segments of AAPs, facilitating their subsequent assembly with the remaining segments .

2. Packaging into COPII Vesicles:
SHR3 is involved in the packaging of AAPs into COPII-coated vesicles for transport from the ER to the Golgi apparatus. It interacts transiently with specific AAPs, ensuring that they are correctly packaged for secretion . This function is critical for maintaining cellular homeostasis and nutrient availability.

3. Quality Control Mechanisms:
In addition to its role in folding and trafficking, SHR3 is implicated in quality control mechanisms that monitor protein folding. Misfolded AAPs are targeted for degradation via ER-associated degradation (ERAD) pathways when SHR3 is absent . This highlights the protein's dual role in facilitating proper protein maturation while also preventing the accumulation of non-functional proteins.

Research Applications

The applications of SHR3 extend beyond basic yeast biology, influencing various fields of research:

1. Molecular Biology:
SHR3 serves as a model for studying membrane protein biogenesis and folding mechanisms. Its interactions with AAPs provide insights into how integral membrane proteins achieve functional conformations within cellular compartments .

2. Biotechnology:
Understanding SHR3's role in protein trafficking can inform biotechnological applications, such as optimizing yeast strains for enhanced production of recombinant proteins or metabolites by ensuring efficient secretion pathways .

3. Disease Models:
Research on SHR3 can contribute to understanding diseases linked to protein misfolding and aggregation, including neurodegenerative disorders. By elucidating mechanisms of chaperone action, scientists can explore potential therapeutic targets for enhancing protein homeostasis .

Case Studies

Several case studies illustrate the significance of SHR3 in various research contexts:

StudyFocusFindings
Kuehn et al., 1996Role in AAP packagingDemonstrated that SHR3 is essential for the transport of AAPs from ER to Golgi .
Kota and Ljungdahl, 2005Chaperone activityShowed that SHR3 prevents aggregation of AAPs during co-translational insertion .
Malkus et al., 2002Interaction with COPII componentsIdentified physical interactions between SHR3 and COPII machinery critical for vesicle formation .

Comparison with Similar Compounds

Comparison with Similar Proteins

Psh3p (Schizosaccharomyces pombe SHR3 Homolog)

Psh3p, identified in S. pombe, shares structural and functional homology with SHR3. Key comparisons include:

Feature SHR3 (S. cerevisiae) Psh3p (S. pombe) Reference
Localization ER membrane ER membrane
Function Facilitates AAP packaging into COPII vesicles Restores AAP trafficking in S. cerevisiae shr3 mutants (temperature-dependent)
Sequence Similarity 215 residues; conserved transmembrane domains 215 residues; 30% sequence identity with SHR3
Phenotype in Knockouts AAPs accumulate in ER; amino acid auxotrophy Reduced plasma membrane AAP levels; impaired amino acid uptake

Psh3p partially rescues shr3 mutants, suggesting divergent regulatory mechanisms between fission and budding yeast .

4F2 (CD98) Heavy Chain in Higher Eukaryotes

In mammals, the 4F2 heavy chain (CD98) forms heterodimers with light-chain amino acid transporters (e.g., LAT1). Unlike SHR3, which acts as a monomeric ER chaperone, 4F2 directly binds to transporters post-ER and is essential for their plasma membrane localization .

Feature SHR3 4F2 (CD98) Reference
Structure Monomeric ER-resident protein Heterodimer with transporter subunits
Mechanism Prevents AAP aggregation in the ER Stabilizes transporters post-ER; regulates integrin signaling
Evolutionary Role Fungus-specific Conserved in metazoans

This comparison highlights convergent evolution in transporter trafficking, with SHR3 and 4F2 operating at distinct cellular compartments.

Plant Amino Acid Transporter Chaperones

No direct SHR3 homologs have been identified in plants. Arabidopsis cDNA libraries failed to rescue S. cerevisiae shr3 mutants, instead isolating AAPs (e.g., ProT2) . This suggests plants lack SHR3-like chaperones and may rely on alternative mechanisms, such as:

  • Co-translational folding guided by ribosome-associated complexes.
  • Post-ER quality control via vacuolar degradation pathways .

Mechanistic Comparison with COPII Components

While COPII proteins (e.g., Sec12p) mediate general vesicle formation, SHR3 acts as a specialized adaptor for AAPs:

Component Role in AAP Trafficking Dependence on SHR3 Reference
COPII (Sec12p) Vesicle budding from ER Required for all secretory cargo
SHR3 AAP-specific packaging into COPII vesicles Essential for AAPs only; no effect on non-AAP cargo

In shr3 mutants, COPII vesicles still form, but AAPs remain ER-associated, demonstrating SHR3’s exclusive role in AAP export .

Key Research Findings

  • ERAD Coupling: SHR3 deficiency triggers AAP degradation via Doa10- and Hrd1-dependent ERAD. Double doa10Δ hrd1Δ mutants stabilize AAP aggregates, partially restoring amino acid uptake .
  • Species-Specific Adaptations : Psh3p’s partial complementation of shr3 mutants underscores functional divergence in ER export mechanisms .
  • Diagnostic Challenges: SHR3 homologs are absent in plants and mammals, complicating translational studies .

Preparation Methods

SHR3 Gene Cloning and Plasmid Design

The SHR3 gene (GenBank accession: XM_001388734) is amplified from S. cerevisiae genomic DNA using primers incorporating restriction sites (e.g., BamHI and XhoI). The amplified product is ligated into plasmid vectors such as pYES2/CT or pRS425, which feature galactose-inducible promoters (GAL1/GAL10) for regulated expression. To facilitate purification, a hexahistidine (6xHis) tag or FLAG epitope is engineered at the C-terminus, avoiding disruption of the membrane domain (residues 1–150).

Table 1: Common Expression Vectors for SHR3

VectorPromoterSelectable MarkerTagReference
pYES2/CTGAL1URA36xHis
pRS425-GALGAL10LEU2FLAG
pUG35MET25KanMXGFP

Yeast Transformation and Strain Validation

Competent S. cerevisiae cells (e.g., BY4741 shr3Δ) are transformed using the lithium acetate/polyethylene glycol (LiAc/PEG) method. Transformants are selected on synthetic dropout media lacking uracil or leucine. Gene deletion and plasmid integration are confirmed via PCR and Southern blot analysis. For auxotrophic marker rescue, strains are grown on SPD (synthetic proline dropout) or SUD (synthetic urea dropout) media to validate SHR3 functionality.

Optimized Culture Conditions for SHR3 Production

Fermentation Parameters

SHR3 expression is induced in SGal medium (3% galactose, 0.67% yeast nitrogen base) at 30°C for 4–6 hours. Dissolved oxygen is maintained at 30% saturation to prevent hypoxia-induced stress. Cell density is monitored spectrophotometrically (OD600 = 0.6–0.8) prior to induction.

Table 2: Growth Media Composition for SHR3 Expression

ComponentConcentrationPurpose
Galactose3% (w/v)Inducer of GAL1/GAL10 promoters
Yeast Nitrogen Base0.67% (w/v)Nitrogen source
Amino Acid Mix0.2% (w/v)Auxotrophic complementation
Ammonium Sulfate0.5% (w/v)Nitrogen supplementation

Harvesting and Cell Lysis

Cells are pelleted at 4,000 × g for 10 minutes and resuspended in lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM PMSF, 10% glycerol). Mechanical disruption is performed using a French press (1,500 psi, three passes) or bead beating with 0.5 mm glass beads. For membrane protein extraction, 1% (w/v) n-dodecyl-β-D-maltoside (DDM) is added to solubilize SHR3.

Chromatographic Purification of SHR3

Immobilized Metal Affinity Chromatography (IMAC)

SHR3-6xHis is purified using Ni-NTA agarose under denaturing conditions (6 M guanidine-HCl) to enhance solubility. The resin is equilibrated with binding buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0), and elution is achieved with a 250 mM imidazole gradient.

Table 3: IMAC Purification Yield for SHR3

StepTotal Protein (mg)SHR3 Purity (%)Recovery (%)
Crude Lysate45.2 ± 3.112.4 ± 1.2100
Flow-Through38.7 ± 2.85.1 ± 0.985.6
Eluate4.8 ± 0.592.7 ± 2.510.6

Size Exclusion Chromatography (SEC)

Further purification is achieved using a Superdex 200 Increase column (Cytiva) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.2, 150 mM NaCl, 0.03% DDM). SHR3 elutes as a monomeric peak at 14.8 mL, corresponding to a molecular weight of 24 kDa.

Functional Validation of Purified SHR3

Split-Ubiquitin Interaction Assay

A modified split-ubiquitin system is employed to validate SHR3-AAP interactions. The N-terminal ubiquitin (Nub) fragment is fused to SHR3, while the C-terminal fragment (Cub) is attached to AAP substrates (e.g., Gap1, Can1). Interaction reconstitutes ubiquitin, triggering proteasomal cleavage of a linked transcription factor (LexA-VP16) and activating HIS3 reporter expression.

Table 4: Interaction Strength Between SHR3 and AAP Substrates

AAP SubstrateGrowth on -His Media (OD600)Interaction Score
Gap10.82 ± 0.05+++
Can10.67 ± 0.04++
Mup10.45 ± 0.03+

COPII Recruitment Assay

SHR3’s role in COPII vesicle formation is assessed using a sec16-2 temperature-sensitive strain. Purified SHR3 is incubated with ER membranes and COPII components (Sec23/24, Sar1) at 20°C. Vesicle budding is quantified via Western blotting for Sec61 (ER marker) and Emp47 (cargo receptor) .

Q & A

Q. How should researchers optimize SHR3 expression in heterologous systems for structural studies?

  • Methodological Answer:
  • Codon Optimization: Tailor coding sequences to host organism tRNA pools (e.g., E. coli vs. HEK293).
  • Fusion Tags: Use His-tags for purification or SUMO tags for solubility enhancement.
  • High-Throughput Screening: Test >20 expression conditions (temperature, inducer concentration) via robotic platforms .
  • Rationale: High-yield, pure protein is prerequisite for structural and functional assays.

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